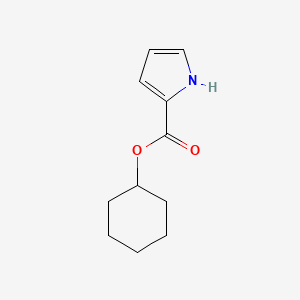

Cyclohexyl 1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

685563-26-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

cyclohexyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c13-11(10-7-4-8-12-10)14-9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2 |

InChI Key |

CXJGILGNNLYKBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 1h Pyrrole 2 Carboxylate and Analogous Pyrrole 2 Carboxylates

Classical Approaches to Pyrrole (B145914) Ring Synthesis and Esterification

The foundational methods for constructing the pyrrole ring, developed in the late 19th and early 20th centuries, remain highly relevant in contemporary organic synthesis. These methods, often named after their discoverers, provide versatile pathways to a wide array of substituted pyrroles. Subsequent esterification or transesterification can then be employed to obtain the desired cyclohexyl ester.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rsc.orggoogle.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. google.com The use of a primary amine, such as cyclohexylamine, in the Paal-Knorr reaction would directly yield an N-substituted pyrrole. To obtain the C-substituted cyclohexyl ester, one would typically start with a 1,4-dicarbonyl precursor that already contains the desired carboxylate functionality, or a group that can be converted to it, and then perform the esterification with cyclohexanol (B46403) in a separate step.

The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to form the aromatic pyrrole ring. rsc.org Modern variations of this reaction include the use of microwave irradiation to accelerate the reaction rate and the use of catalysts like L-proline to facilitate the condensation under milder conditions.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis provides another versatile route to substituted pyrroles. This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. researchgate.net This three-component reaction allows for the assembly of highly functionalized pyrrole rings. For the synthesis of a pyrrole-2-carboxylate, a β-ketoester such as ethyl acetoacetate (B1235776) is a common starting material, which would yield an ethyl pyrrole-3-carboxylate. google.com To obtain a 2-carboxylate, appropriate substitution patterns on the starting materials are necessary.

The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. researchgate.net While traditionally used for preparing alkyl esters, the resulting pyrrole-2-carboxylic acid can be isolated and subsequently esterified with cyclohexanol.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a powerful method for preparing substituted pyrroles, famously used in the synthesis of porphyrins. The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. rsc.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are typically prepared in situ from the corresponding α-keto-oxime by reduction with zinc in acetic acid. rsc.org

This method is particularly useful for producing pyrroles with specific substitution patterns. For instance, the reaction of an α-amino-ketone with a β-ketoester can yield a pyrrole-2,4-dicarboxylate. rsc.org By choosing the appropriate starting materials, a pyrrole-2-carboxylate can be synthesized, which can then be converted to the cyclohexyl ester. A regioselective synthesis of ethyl pyrrole-2-carboxylates has been demonstrated using enaminones under Knorr-type conditions, showcasing the adaptability of this method.

Multi-component Reactions for Pyrrole Skeleton Construction

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrrole derivatives. thieme-connect.de These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. MCRs offer significant advantages in terms of operational simplicity and reduced waste generation.

Several MCRs have been developed for the construction of the pyrrole skeleton, often leading to highly substituted products. For example, a four-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives can yield highly functionalized 1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Another example involves the reaction of cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, carboxylic acids, and pyrrole to produce complex succinate (B1194679) derivatives. orgsyn.org While not a direct route to the title compound, these examples highlight the potential of MCRs to rapidly assemble complex pyrrole structures, which could be adapted for the synthesis of Cyclohexyl 1H-pyrrole-2-carboxylate. A notable example is a base-mediated ynone-isocyanide [3+2] cycloaddition that has been used to synthesize trisubstituted 1H-pyrroles, including a derivative with a cyclohexyl group. rsc.org

Advanced Synthetic Strategies for Pyrrole-2-carboxylate Scaffolds

In addition to the classical methods, a number of advanced synthetic strategies have been developed for the construction of pyrrole-2-carboxylate scaffolds, often employing transition metal catalysis to achieve high levels of efficiency and selectivity.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed cycloaddition reactions have become a powerful tool for the synthesis of heterocyclic compounds, including pyrroles. rsc.org These reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, offer advantages in terms of regioselectivity, milder reaction conditions, and high atom economy. rsc.org For example, rhodium-catalyzed [3+2] cycloaddition reactions have been utilized for the synthesis of substituted 3-aminopyrroles.

Gold-catalyzed cyclization of tertiary enamides has been shown to produce a variety of pentasubstituted pyrrole derivatives. Furthermore, a direct synthesis of pyrroles via a 1,3-dipolar cycloaddition of azomethine ylides with ynones has been reported to yield products such as methyl 4-benzoyl-5-cyclohexyl-1H-pyrrole-2-carboxylate, demonstrating the utility of this approach for incorporating a cyclohexyl group. rsc.org Another relevant example is the [3+2] cyclization of activated methylene (B1212753) isocyanides, which has been used to prepare ethyl 4-benzamido-3-cyclohexyl-1H-pyrrole-2-carboxylate. chemguide.co.uk These advanced methods provide efficient routes to complex pyrrole structures that are closely related to the target compound.

Esterification and Transesterification

A common and practical approach to obtaining this compound is through the esterification of 1H-pyrrole-2-carboxylic acid with cyclohexanol. This can be achieved through Fischer esterification, where the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgrsc.org

Alternatively, transesterification of a more readily available alkyl pyrrole-2-carboxylate, such as the methyl or ethyl ester, with cyclohexanol can be employed. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases, which can offer high selectivity under mild conditions. researchgate.net A procedure from Organic Syntheses for the preparation of ethyl pyrrole-2-carboxylate notes that the use of other alcohols in the alcoholysis step can provide virtually any desired ester, strongly suggesting the viability of using cyclohexanol to produce the title compound. orgsyn.org

[3+2] Cycloaddition Approaches

[3+2] cycloaddition reactions are a prominent method for constructing the five-membered pyrrole ring. rsc.org One common strategy, known as the Van Leusen pyrrole synthesis, involves the reaction of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes. mdpi.com This method is valued for its operational simplicity and the ready availability of starting materials. mdpi.com The reaction can also be performed with alkynes to yield polysubstituted pyrroles. mdpi.com

Visible-light-induced formal [3+2] cycloadditions provide a metal-free alternative. For instance, the photocatalytic reaction of 2H-azirines with alkynes, using organic dye photocatalysts, yields highly functionalized pyrroles. nih.govrsc.org This method has been applied to the synthesis of drug analogues. nih.gov Similarly, a photocatalytic [3+2] annulation of N-aryl glycinates and 2-benzylidenemalononitrile partners under redox-neutral conditions offers a sustainable route to polysubstituted pyrroles. rsc.org

Transition-metal-free [3+2] cycloaddition has also been achieved using β-chlorovinyl aldehydes and aryl propiolonitriles with toluenesulphonylmethyl isocyanide, promoted by cesium carbonate. rsc.org This approach is notable for its short reaction times and high yields. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| Tosylmethyl isocyanides (TosMIC) and electron-deficient alkenes/alkynes | Base | Polysubstituted pyrroles | mdpi.com |

| 2H-azirines and alkynes | Organic dye photocatalyst, visible light | Highly functionalized pyrroles | nih.govrsc.org |

| N-aryl glycinates and 2-benzylidenemalononitrile | Photocatalyst, redox-neutral | Polysubstituted pyrroles | rsc.org |

| β-chlorovinyl aldehydes, aryl propiolonitriles, and toluenesulphonylmethyl isocyanide | Cesium carbonate | Nitrile-substituted pyrrole derivatives | rsc.org |

[4+1] and [2+2+1] Cycloaddition Methodologies

The [4+1] cycloaddition strategy offers another route to the pyrrole nucleus. Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a one-pot synthesis of highly substituted pyrroles. mdpi.com This cascade reaction proceeds through enamine and amino-alkene intermediates with oxygen as the terminal oxidant. mdpi.com A metal-free formal [4+1] cycloaddition of allyl ketones and amines has also been developed, proceeding through thiolative activation of the double bond. acs.org

For the synthesis of fused pyrroles, a ruthenium-catalyzed nitrogen-transfer [2+2+1] cycloaddition of α,ω-diynes using sulfoximines as nitrene surrogates has been reported. researchgate.net This method is versatile, allowing for the synthesis of N-alkyl, N-aryl, and N-H pyrroles. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| [4+1] Annulation | α-alkenyl-dicarbonyl compounds and primary amines | Pd(TFA)2, O2 | Highly substituted pyrroles | mdpi.com |

| [4+1] Cycloaddition | Allyl ketones and amines | Dimethyl(methylthio)sulfonium trifluoromethanesulfonate | Substituted pyrroles | acs.org |

| [2+2+1] Cycloaddition | α,ω-diynes and sulfoximines | Ruthenium catalyst | Fused pyrroles | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Pyrrole Derivatization

Palladium catalysis is extensively used for the synthesis and functionalization of pyrroles. oup.com One approach involves the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes, which proceeds via alkylideneaminopalladium(II) intermediates. oup.com Another method describes a ligand-regulated divergent synthesis of pyrrole[2,3-b]indoles from 2-ethynylanilines and isocyanides. rsc.org

Palladium catalysts also facilitate the synthesis of pyridinylpyrrole derivatives from the reaction of methyleneaziridines with acetylpyridines. acs.org Furthermore, stereospecific N-vinylation of pyrroles can be achieved by coupling with vinyl triflates. nih.gov A convenient two-step method for preparing NH-free 5-aryl-pyrrole-2-carboxylates involves an initial iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki coupling. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| γ,δ-Unsaturated ketone O-pentafluorobenzoyloximes | Pd(PPh3)4, triethylamine | Pyrrole derivatives | oup.com |

| 2-Ethynylanilines and isocyanides | Palladium catalyst | Pyrrole[2,3-b]indoles | rsc.org |

| Methyleneaziridines and acetylpyridines | Palladium catalyst | Pyridinylpyrrole derivatives | acs.org |

| Pyrroles and vinyl triflates | Palladium catalyst | N-vinyl pyrroles | nih.gov |

| Pyrrole-2-carboxylate ester and aryl bromides | Iridium catalyst (borylation), Palladium catalyst (Suzuki coupling) | 5-Aryl-pyrrole-2-carboxylates | mdpi.comnih.gov |

Copper-Catalyzed Methodologies

Copper catalysis provides an alternative for the synthesis of pyrrole-2-carboxylates and related structures. A one-pot method involves the electrocyclization of intermediates derived from chalcones and glycine (B1666218) esters or amides, followed by copper(II)-catalyzed oxidation. acs.orgnih.gov Another approach utilizes the copper-catalyzed intramolecular cross-coupling of alcoholysis products derived from 4-(3-chloroallylidene)-2-phenyloxazol-5(4H)-ones to form methyl 1H-pyrrole-2-carboxylates. thieme-connect.com

More recently, a mechanochemical method using a copper salt in a ball mill has been developed for the synthesis of pyrrole-2-carboxylic acids from 4-arylidene isoxazol-5-ones and enamino esters. acs.orgorganic-chemistry.orgacs.org This tandem spiroannulation/ring-opening aromatization process is efficient and environmentally friendly. organic-chemistry.org

Rhodium-Catalyzed Transformations

Rhodium catalysts are effective in various transformations leading to pyrrole derivatives. The rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers is a known method for pyrrole synthesis. organic-chemistry.org A similar transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes yields N-perfluoroalkyl-3,4-disubstituted pyrroles. beilstein-journals.org

Rhodium(III)-catalyzed C-H bond functionalization of α,β-unsaturated oximes with N-tosyl imines provides a convergent route to pyrroles. nih.gov Additionally, rhodium-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters can produce pyrrolo[1,2-c] rsc.orgrsc.orgoxazin-1-ones. rsc.org

Organocatalytic Approaches to Pyrrole Ring Formation

Organocatalysis has emerged as a powerful, metal-free strategy for pyrrole synthesis, aligning with the principles of green chemistry. rsc.orgrsc.org These methods often utilize small organic molecules to catalyze reactions through various activation modes. researchgate.net

A variety of organocatalysts have been employed, including primary amines derived from cinchona alkaloids, which can be used in combination with gold catalysts for the asymmetric synthesis of annulated pyrroles. nih.gov The Paal-Knorr pyrrole synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound with an amine, can be effectively promoted by organocatalysts. researchgate.net For instance, nano-FGT has been used to catalyze the reaction of tetrahydro-2,5-dimethoxyfuran with various amines to produce N-substituted pyrroles in good to excellent yields. rsc.org

Organocatalytic [3+2] cycloaddition reactions are also a significant route to pyrroles. rsc.org For example, organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides. rsc.org Furthermore, the atroposelective synthesis of N-N axially chiral indoles and pyrroles has been achieved through an organocatalytic asymmetric Paal-Knorr reaction using chiral phosphoric acids. nih.gov

| Organocatalyst Type | Reactants | Product | Key Features | Reference(s) |

| Cinchona-alkaloid-derived primary amine (with AuI catalyst) | Pyrrole and enone | Annulated pyrroles | Asymmetric synthesis, sequential dual activation | nih.gov |

| Nano-FGT | Tetrahydro-2,5-dimethoxyfuran and amines | N-substituted pyrroles | Good to excellent yields | rsc.org |

| Organophosphine | Activated alkynes and isocyanides | 2,3-di-EWG-substituted pyrroles | Formal [3+2] cycloaddition | rsc.org |

| Chiral Phosphoric Acids | N-aminoindoles and 1,4-diketones | N-pyrrolylindoles | Atroposelective synthesis, N-N axially chiral | nih.gov |

Enzymatic Synthesis and Biocatalysis for Pyrrole Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of pyrrole esters. manchester.ac.uknih.gov Transaminases (ATAs) have been successfully employed to mediate the key amination step in the synthesis of substituted pyrroles. scispace.comnih.gov

In a biocatalytic equivalent of the Knorr pyrrole synthesis, the selective amination of α-diketones in the presence of β-keto esters, catalyzed by a transaminase, affords substituted pyrroles. scispace.comnih.gov A key challenge in this approach is to control the chemoselectivity and prevent the undesired dimerization of the α-amino carbonyl intermediates. nih.gov This has been addressed through optimization of reaction conditions, such as pH control. nih.gov

Furthermore, a self-sufficient approach for pyrrole synthesis has been developed where a β-amino ester serves as both the substrate and the amine donor, demonstrating the versatility of transaminases in facilitating intramolecular amine transfer. scispace.com This biocatalytic strategy highlights the potential for enzymatic methods in constructing complex heterocyclic scaffolds under mild conditions. nih.gov

Synthesis from Activated Methylene Isocyanides

The synthesis of substituted pyrroles from activated methylene isocyanides, such as tosylmethyl isocyanide (TosMIC), represents a powerful strategy for constructing the pyrrole ring. This approach typically involves a base-mediated [3+2] cycloaddition reaction between the isocyanide and an activated alkene or alkyne (an electrophilic Michael acceptor).

In a general reaction, the base abstracts a proton from the α-carbon of the isocyanide, creating a nucleophilic species. This anion then attacks the electron-deficient double or triple bond of the Michael acceptor. A subsequent series of intramolecular cyclization and elimination steps leads to the formation of the aromatic pyrrole ring. A general method has been developed for the synthesis of 2,3,4-tri-substituted 1H-pyrroles through a base-mediated ynone-isocyanide [3+2] cycloaddition. rsc.org This method can be adapted to produce pyrrole-2-carboxylate precursors by using an appropriate isocyanoacetate ester as the activated methylene isocyanide component.

Functionalization and Derivatization Strategies Post-Pyrrole Formation

Once the foundational pyrrole-2-carboxylic acid or its simple ester is formed, further modifications are required to synthesize this compound. These steps involve esterification, halogenation, and substitution on the ring.

The conversion of pyrrole-2-carboxylic acid to its corresponding ester is a critical step. While various esterification methods exist, the Steglich esterification is particularly noteworthy due to its mild reaction conditions, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is readily attacked by the alcohol (in this case, cyclohexanol) to yield the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming a stable, insoluble urea (B33335) byproduct (dicyclohexylurea, DCU), which can be easily removed by filtration. wikipedia.orgorganic-chemistry.org The mild, often room-temperature conditions of the Steglich esterification prevent the degradation of the pyrrole ring and are effective even with sterically demanding alcohols. organic-chemistry.orgresearchgate.net

The cyclohexyl group is introduced into the final molecule via the ester linkage. This is most commonly achieved by using cyclohexanol as the alcohol component during the esterification of a pre-synthesized pyrrole-2-carboxylic acid, for instance, through the Steglich esterification described previously. researchgate.netontosight.ai

Alternative green chemistry approaches have been developed that achieve 100% atom economy by reacting cyclohexene (B86901) directly with carboxylic acids over ion-exchange resin catalysts to form cyclohexyl esters. researchgate.net Another pathway involves the indirect hydration of cyclohexene using formic acid to produce a cyclohexyl formate (B1220265) intermediate, which can then be hydrolyzed to cyclohexanol for use in subsequent esterification reactions. researchgate.net The choice of method depends on the availability of starting materials and desired process efficiency. The steric and electronic properties of the cyclohexyl group can influence the physical characteristics of the final compound. dtic.milcymitquimica.com

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation. wikipedia.org The halogenation of methyl pyrrole-2-carboxylate has been studied in detail, revealing that the reaction's regioselectivity is dependent on the halogenating agent and conditions. rsc.orgrsc.org

Bromination: Using bromine in acetic acid typically results in substitution at the 4- and 5-positions. rsc.org

Chlorination: Chlorination with sulfuryl chloride can lead to a mixture of 4-chloro, 5-chloro, and various dichloro-isomers, with the reaction mechanism potentially involving both heterolytic and homolytic pathways. rsc.org

Direct halogenation of pyrrole-2-carboxylate esters can sometimes produce isomeric mixtures that are difficult to separate. mdpi.com Therefore, achieving isomerically pure halo-substituted pyrroles often requires more complex, multi-step syntheses, potentially involving N-protected intermediates. mdpi.com

Once halogenated, these pyrroles serve as versatile building blocks. The halogen atoms can be replaced or used to direct further reactions through functional group interconversions (FGI). For example, halogens can be substituted via nucleophilic attack or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govuni-muenchen.de

| Reagent | Position of Substitution | Major Products | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | 4 and 5 | Methyl 4-bromopyrrole-2-carboxylate, Methyl 5-bromopyrrole-2-carboxylate, Methyl 4,5-dibromopyrrole-2-carboxylate | rsc.org |

| SO₂Cl₂ in Ether | 3, 4, and 5 | Mixture of mono- and di-chlorinated isomers (e.g., Methyl 4-chloro-, 5-chloro-, 4,5-dichloro-, 3,5-dichloropyrrole-2-carboxylate) | rsc.org |

| N-Bromosuccinimide (NBS) | 2 (if vacant), otherwise 3 or 5 | Monobrominated pyrroles | wikipedia.org |

| Selectfluor | 3 | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate (from ethyl 5-methyl precursor) | nih.gov |

The pyrrole nitrogen can be substituted with various groups to modulate the compound's electronic properties and biological activity. nih.gov N-alkylation or N-acylation can be achieved by reacting the NH-pyrrole with electrophiles like alkyl halides or acyl chlorides in the presence of a base. organic-chemistry.org The choice of solvent and counter-ion can influence whether substitution occurs at the nitrogen or a ring carbon. wikipedia.org

More advanced modifications involve the introduction of functionalized substituents on the nitrogen that can participate in subsequent intramolecular reactions. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can be synthesized and then undergo intramolecular cyclization. beilstein-journals.orgd-nb.infonih.gov Depending on the reaction conditions and the nature of the alkyne substituent, these cyclizations can be triggered by nucleophiles (like hydrazine) or electrophiles (like iodine), leading to the formation of fused heterocyclic systems such as pyrrolopyrazinones or pyrrolooxazinones. beilstein-journals.orgd-nb.info

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | Base (e.g., NaH), Aprotic Solvent | N-Alkyl Pyrroles | organic-chemistry.org |

| Acyl Chlorides / Carboxylic Acids | Base / Coupling Agent | N-Acyl Pyrroles | organic-chemistry.org |

| Propargyl Bromide | Base (e.g., K₂CO₃), DMF | N-Propargyl Pyrrole-2-carboxylate | beilstein-journals.orgd-nb.info |

| N-Propargyl Pyrrole + Hydrazine (B178648) | MeOH, Reflux | Fused Pyrrolopyrazinone | beilstein-journals.org |

| N-Alkynyl Pyrrole + Iodine | DCM, Room Temperature | Iodinated Fused Pyrrolooxazinone | beilstein-journals.orgnih.gov |

Mechanistic Investigations in Pyrrole-2-carboxylate Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For pyrrole-2-carboxylate synthesis, several mechanistic aspects have been investigated.

The mechanism for the Steglich esterification is well-established, proceeding through an O-acylisourea intermediate and a DMAP-catalyzed acyl transfer, which prevents side reactions and allows for high yields under mild conditions. organic-chemistry.orgresearchgate.net

In the synthesis of the pyrrole ring itself, mechanistic studies provide crucial insights. For example, in the iodine/copper-mediated synthesis of related pyrrole-2-carbaldehydes from ketones, amines, and esters, the proposed mechanism involves a sequence of iodination, Kornblum oxidation to form a key glyoxal (B1671930) intermediate, condensation, cyclization, and a final oxidative aromatization step. organic-chemistry.org Labeling experiments have confirmed that the aldehyde oxygen atom in the final product originates from molecular oxygen used in the reaction. organic-chemistry.org

For intramolecular cyclizations of N-alkyne-substituted pyrroles, the mechanism depends on the trigger. beilstein-journals.org Nucleophilic attack by hydrazine on the ester carbonyl is followed by attack on the alkyne, with the regiochemistry (6-exo-dig vs. 6-endo-dig) depending on the electronic nature of the alkyne's substituent. Conversely, electrophilic cyclization initiated by iodine proceeds via iodonium (B1229267) ion formation and subsequent intramolecular attack by the ester's carbonyl oxygen, consistently yielding the 6-endo-dig product. beilstein-journals.orgd-nb.info These mechanistic studies highlight the intricate electronic factors that govern the formation and functionalization of the pyrrole-2-carboxylate scaffold.

Proposed Stepwise Reaction Pathways and Reaction Intermediates

While specific literature detailing the synthesis of this compound is not abundant, several established methodologies for analogous pyrrole-2-carboxylates can be adapted. These pathways often involve key intermediates and reaction sequences that are foundational to pyrrole chemistry.

One plausible approach is a multi-step synthesis commencing from readily available starting materials. A common strategy involves the acylation of pyrrole followed by esterification. For instance, the synthesis of ethyl 1H-pyrrole-2-carboxylate can be achieved by first reacting freshly distilled pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate is then treated with a sodium alkoxide in the corresponding alcohol, in this case, sodium ethoxide in ethanol, to yield the ethyl ester. orgsyn.org Adapting this to the target molecule would involve using cyclohexanol and a corresponding base.

Proposed Pathway 1: Acylation-Esterification Route

Acylation of Pyrrole: Pyrrole is reacted with a suitable acylating agent. A common method is the Vilsmeier-Haack formylation to produce 1H-pyrrole-2-carbaldehyde. semanticscholar.org Alternatively, Friedel-Crafts acylation can be employed.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 4-bromo-1H-pyrrole-2-carboxylic acid, a known intermediate. nih.gov

Esterification: The carboxylic acid is subsequently esterified with cyclohexanol, likely under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or through activation of the carboxylic acid (e.g., conversion to an acyl chloride followed by reaction with cyclohexanol).

Another powerful method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. google.comthieme-connect.de This approach allows for the introduction of various substituents on the pyrrole ring.

A more contemporary one-pot synthesis for pyrrole-2-carboxylates has been developed utilizing an electrocyclization/oxidation sequence. acs.org This method starts from chalcones and glycine esters or amides. The key step is an electrocyclic ring closure that forms 3,4-dihydro-2H-pyrrole intermediates in situ. acs.org These intermediates are then oxidized to the corresponding pyrroles using stoichiometric oxidants or a catalytic copper(II)/air system. acs.org This approach is noted for its tolerance of a wide range of functional groups. acs.org

Furthermore, multicomponent reactions offer an efficient route to highly substituted pyrroles. For example, a three-component coupling of glycine esters, aldehydes, and nitroalkenes can generate 3-nitropyrrolidines, which are then oxidized to the corresponding pyrrole derivatives. clockss.org

Iron-containing catalysts have also been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and aliphatic alcohols, reportedly providing quantitative yields. pleiades.online

| Compound Name | Structure | Role in Synthesis |

| Pyrrole | Starting Material | |

| Trichloroacetyl chloride | Acylating Agent | |

| 2-Pyrrolyl trichloromethyl ketone | Intermediate | |

| 1H-Pyrrole-2-carbaldehyde | Intermediate | |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Intermediate | |

| Cyclohexanol | Reagent for Esterification | |

| 3,4-Dihydro-2H-pyrrole | Intermediate | |

| Glycine esters | Starting Material | |

| Chalcones | Starting Material | |

| 3-Nitropyrrolidines | Intermediate |

Studies on Regioselectivity and Stereoselectivity Control

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted pyrroles, influencing the final structure and properties of the molecule.

Regioselectivity:

In the synthesis of pyrrole-2-carboxylates, regioselectivity often pertains to the position of substitution on the pyrrole ring. The inherent reactivity of the pyrrole ring typically favors electrophilic substitution at the C2 position. This is exemplified in the Vilsmeier-Haack and Friedel-Crafts acylation reactions, which are commonly used to introduce a carbonyl group at the 2-position, a key step in many synthetic routes to 2-carboxylates. semanticscholar.org

Transition metal-catalyzed cycloaddition reactions are also widely utilized for the synthesis of pyrrole skeletons and offer advantages in controlling regioselectivity. sioc-journal.cn For instance, in a one-pot synthesis involving the reaction of secondary alcohols and 2-aminoalcohols, the substitution pattern of the resulting NH-pyrroles can be controlled. organic-chemistry.org Similarly, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes demonstrates high regioselectivity. organic-chemistry.org

In multicomponent reactions, the choice of starting materials and catalysts can direct the regiochemical outcome. For example, in the synthesis of highly substituted pyrroles from amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes, the reaction proceeds through the formation of enaminone and nitroalkene intermediates, and the substitution pattern of the final pyrrole is determined by the nature of these precursors. thieme-connect.de

Stereoselectivity:

While this compound itself is achiral, the introduction of chiral centers in its derivatives or during its synthesis from chiral precursors necessitates control over stereoselectivity. For instance, in the synthesis of pyrrolidine (B122466) derivatives via dipolar cycloaddition reactions of unstabilized azomethine ylids with nitroalkenes, the formation of new stereocenters requires control to obtain diastereomerically pure products. clockss.org However, achieving high diastereoselectivity in such reactions can be challenging and may require screening of different temperatures, reaction times, and the use of certain salts. clockss.org

Computational Chemistry and Theoretical Investigations of Cyclohexyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine molecular geometries, energies, and other electronic properties. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to obtain a balance of accuracy and computational efficiency. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. For Cyclohexyl 1H-pyrrole-2-carboxylate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. rsc.org

The molecule possesses conformational flexibility due to the rotatable single bonds connecting the cyclohexyl ring to the ester oxygen and the ester group to the pyrrole (B145914) ring. Conformational analysis would systematically explore these rotations to identify the global energy minimum structure. The chair conformation is the most stable form of the cyclohexyl ring, and it can exist in equatorial or axial positions relative to the ester group, leading to different conformers with varying stability. Theoretical studies on similar pyrrole derivatives confirm that the final optimized geometry is crucial for accurately predicting other molecular properties. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound (Illustrative) Note: This data is illustrative, based on typical values for similar structures, as specific experimental data for this exact conformer is not readily available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (Ester) | ~1.35 Å | |

| N-H (Pyrrole) | ~1.01 Å | |

| C-C (Pyrrole) | ~1.38 - 1.42 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C (Ester) | ~117° | |

| C-N-C (Pyrrole) | ~108° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would be centered on the carbonyl group of the ester, which is the most electrophilic site. DFT calculations can precisely determine the energies of these orbitals and visualize their distribution. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical, based on typical DFT results for similar organic molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference; indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its polarity and reactive sites. youtube.com The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive potential), often around hydrogen atoms bonded to electronegative atoms. youtube.com

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen of the ester group, highlighting its role as a hydrogen bond acceptor. A positive potential (blue) would be expected around the pyrrole N-H proton, indicating its function as a hydrogen bond donor. The cyclohexyl group would appear largely neutral (green or yellow), corresponding to its nonpolar, hydrophobic character. researchgate.net This analysis is crucial for predicting non-covalent interactions in a biological environment. researchgate.netscispace.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is instrumental in structure-based drug design for predicting binding affinity and mode of action.

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and evaluating numerous possible conformations and orientations. The results are scored based on the calculated binding energy, with lower energies indicating a more favorable interaction.

Studies on structurally related pyrrole-2-carboxamides have shown that the different moieties of the molecule can occupy specific sub-pockets within a protein's active site. nih.gov For instance, in simulations with the Mycobacterial Membrane Protein Large 3 (MmpL3), the cyclohexyl group of a related inhibitor was predicted to occupy a hydrophobic pocket (S5), while the pyrrole ring occupied a separate pocket (S4). nih.gov Such predictions suggest that the cyclohexyl and pyrrole moieties of this compound would also exhibit specific interactions that dictate its binding orientation and specificity.

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Docking analysis can identify these crucial contacts.

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. nih.gov Studies on similar compounds have demonstrated that these hydrogen bonds are often crucial for potent biological activity. nih.govmdpi.com

Hydrophobic Interactions: The nonpolar cyclohexyl ring is well-suited to engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in a binding pocket. nih.gov These interactions are fundamental to molecular recognition and binding affinity. researchgate.net

Metal-Ligand Interactions: While less common for this specific structure, if the target protein's active site contains a metal ion (e.g., zinc, magnesium), the carbonyl oxygen could potentially act as a ligand to coordinate with the metal.

Table 3: Potential Intermolecular Interactions for this compound in a Protein Binding Site Note: Based on docking studies of structurally similar pyrrole derivatives. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Pyrrole N-H | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Hydrogen Bond (Acceptor) | Ester Carbonyl Oxygen (C=O) | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Hydrophobic Interaction | Cyclohexyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

| π-π Stacking | Pyrrole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. svuonline.org For pyrrole derivatives, QSAR studies are instrumental in understanding how different substituents on the pyrrole ring influence their biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects. mdpi.comnih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. svuonline.org

Development of Predictive Models Based on Structural Descriptors

The development of predictive QSAR models for pyrrole derivatives involves several key steps. First, a dataset of pyrrole compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom count, etc. svuonline.org

2D descriptors: Connectivity indices, topological indices, and 2D pharmacophore fingerprints. svuonline.orgnih.gov

3D descriptors: Steric (e.g., molecular volume) and electronic (e.g., dipole moment, HOMO/LUMO energies) properties derived from the three-dimensional conformation of the molecule. nih.gov

Quantum chemical calculations are often employed to obtain more accurate electronic and steric descriptors. mdpi.comnih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comnih.gov The quality and predictive power of the resulting QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govdergipark.org.tr

For instance, in a QSAR study on pyrrole derivatives as antioxidants, descriptors such as bond length, HOMO energy, and polarizability were found to be significant in predicting their radical scavenging activities. mdpi.comnih.gov Similarly, for pyrrole derivatives with antitubercular activity, 2D and 3D-QSAR models have been developed to identify key structural features required for their inhibitory action. nih.gov

Below is an interactive data table showcasing typical descriptors used in QSAR studies of pyrrole derivatives and their general influence on activity.

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |

| Electronic | HOMO Energy | Higher HOMO energy can correlate with increased antioxidant activity. mdpi.comnih.gov |

| LUMO Energy | Lower LUMO energy can indicate greater electrophilicity and reactivity. | |

| Dipole Moment | Can influence solubility and binding to polar active sites. | |

| Steric | Molecular Volume | Can affect how the molecule fits into a receptor's binding pocket. |

| Surface Area | Influences interactions with the biological target. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and transport to the target site. |

Chemical Reactivity Descriptors and Reactivity Indices

Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting and understanding the reactivity of molecules like this compound. nih.gov These descriptors provide insights into the global and local reactivity of a molecule, helping to identify which parts of the molecule are most likely to participate in chemical reactions. nih.govtandfonline.com

Electrophilicity Index, Chemical Potential, and Global Softness

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. jsaer.comtandfonline.com A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO) / 2. jsaer.comtandfonline.com A larger hardness value suggests greater stability and lower reactivity. researchgate.net

Global Softness (S): Is the reciprocal of global hardness (S = 1 / 2η) and indicates the molecule's capacity to accept electrons. jsaer.comtandfonline.com Soft molecules are generally more reactive than hard molecules. jsaer.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. jsaer.comtandfonline.com This index is useful for classifying molecules as electrophiles or nucleophiles. A high electrophilicity index suggests a strong electrophile.

The following interactive table presents hypothetical values for these global reactivity descriptors for this compound, illustrating their application.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 | Moderate tendency to donate or accept electrons. |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 | Relatively stable molecule with moderate reactivity. |

| Global Softness (S) | 1 / 2η | 0.2 | Moderate capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / 2η | 2.45 | Moderate electrophilic character. |

Local Reactivity Descriptors for Identifying Reactive Sites

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov There are three types of Fukui functions:

f+(r): For nucleophilic attack (attack by a species donating electrons). It describes the reactivity of a site towards an incoming nucleophile.

f-(r): For electrophilic attack (attack by a species accepting electrons). It indicates the most likely sites for an electrophile to attack.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the most reactive sites. For instance, in pyrrole derivatives, the carbon atoms of the pyrrole ring are often susceptible to electrophilic attack, while the nitrogen atom can be a site for nucleophilic attack. wikipedia.org The dual descriptor (Δf(r)), which is the difference between f+(r) and f-(r), can also be used to predict sites for nucleophilic and electrophilic attacks. mdpi.com If Δf(r) > 0, the site is favored for a nucleophilic attack, and if Δf(r) < 0, it's favored for an electrophilic attack. mdpi.com

Thermodynamic Parameters and Theoretical Reaction Pathway Analysis

Computational chemistry allows for the theoretical investigation of reaction mechanisms and the calculation of thermodynamic parameters associated with chemical reactions involving this compound. polimi.itacs.org This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, transition states, and intermediates. researchgate.net

By calculating the energies of these species, key thermodynamic parameters can be determined:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction.

Entropy of Reaction (ΔS): The change in disorder during a reaction.

These parameters provide valuable insights into the feasibility and energetics of potential synthetic routes or degradation pathways for this compound. For example, theoretical reaction pathway analysis can be used to study the stability of the ester group towards hydrolysis or to investigate the reactivity of the pyrrole ring in various chemical transformations. researchgate.netnih.govmdpi.com

The following table provides a hypothetical example of calculated thermodynamic parameters for a reaction involving this compound.

| Parameter | Symbol | Hypothetical Value | Interpretation |

| Enthalpy of Reaction | ΔH | -85 kJ/mol | The reaction is exothermic, releasing heat. |

| Gibbs Free Energy of Reaction | ΔG | -40 kJ/mol | The reaction is spontaneous under standard conditions. |

| Entropy of Reaction | ΔS | 150 J/(mol·K) | The reaction leads to an increase in disorder. |

| Activation Energy | Ea | 120 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

Structure Activity Relationship Sar Studies and Derivative Design Principles for Cyclohexyl 1h Pyrrole 2 Carboxylate Analogues

Systematic Structural Modifications of the Pyrrole (B145914) Ring System

The pyrrole ring is a versatile scaffold found in many biologically active compounds. mdpi.comscispace.com Its modification is a key strategy in drug design.

The biological activity of pyrrole derivatives is significantly influenced by the type and position of substituents on the pyrrole nucleus. nih.gov For instance, in some series of pyrrole-containing compounds, dihalogenation of the pyrrole ring has been shown to be a beneficial substitution for enhancing biological activity. mdpi.comnih.gov The substitution pattern on the pyrrole ring can be crucial for activity. Studies on diarylpyrroles have indicated that a substituted phenyl ring at both the 1 and 5 positions of the pyrrole ring, along with an aminomethyl group at position 3, are important for antitubercular activity. scispace.com

Furthermore, the hydrogen atoms on the pyrrole-2-carboxamide moiety can be essential for activity. In one study, replacing the pyrrole hydrogen with a methyl group led to a significant reduction in activity, and replacing both the pyrrole and carboxamide hydrogens resulted in a loss of activity. nih.gov This highlights the importance of the N-H group for potential hydrogen bonding interactions with biological targets.

| Modification | Effect on Activity | Reference |

| Dihalogenation of pyrrole ring | Beneficial for antibacterial potential. mdpi.comnih.gov | mdpi.comnih.gov |

| Substituted phenyl at C1 and C5, aminomethyl at C3 | Important for antitubercular activity. scispace.com | scispace.com |

| N-methylation of pyrrole | Reduced activity in a pyrrole-2-carboxamide series. nih.gov | nih.gov |

The electronic properties of substituents on the pyrrole ring play a pivotal role in modulating the molecule's interactions with its biological target. The pyrrole nitrogen's lone pair of electrons are part of the aromatic π system, making the ring electron-rich and reactive towards electrophiles. libretexts.orgyoutube.com

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the pyrrole ring. libretexts.org In some cases, the presence of EWGs on the pyrrole ring has been shown to be optimal for metabolic stability and can lead to potent biological activity. nih.gov For example, in a series of MmpL3 inhibitors, compounds with electron-withdrawing substituents on the phenyl group attached to the pyrrole ring exhibited excellent anti-TB activity. nih.gov The introduction of EWGs can also influence the aromaticity of the pyrrole ring system which, in turn, can affect its binding properties. acs.org

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, increase the electron density of the pyrrole ring. While one might assume that increasing electron density would enhance activity, this is not always the case. In some porphyrinoid systems, increasing the strength of EDGs led to a decrease in aromaticity. acs.org The effect of EDGs can be complex and context-dependent. For instance, in the synthesis of certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, strong electron-donating groups on an attached aromatic ring increased the reaction time. mdpi.com

| Group Type | General Effect on Pyrrole Ring | Observed Impact on Activity/Properties | Reference |

| Electron-Withdrawing | Decreases electron density. libretexts.org | Can enhance metabolic stability and biological activity. nih.gov | nih.govlibretexts.org |

| Electron-Donating | Increases electron density. | Can have varied effects; in some cases, it may decrease aromaticity or slow reaction rates. acs.orgmdpi.com | acs.orgmdpi.com |

Variations of the Cyclohexyl Moiety and Ester Group

Modifications to the cyclohexyl and ester portions of the molecule provide another avenue for optimizing the pharmacological profile of these compounds.

The cyclohexyl group in cyclohexyl 1H-pyrrole-2-carboxylate is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins. The exploration of other cycloalkyl groups, such as cyclopentyl or cycloheptyl, can alter the size and shape of this lipophilic domain, potentially leading to improved target engagement. google.com

The stereochemistry of the cyclohexyl ring and its substituents can also have a profound impact on biological activity. For example, in a study of D2 receptor modulators, the replacement of a cyclohexylene linker with other groups highlighted the importance of this moiety for allosteric pharmacology. worktribe.com The spatial arrangement of substituents on the cycloalkyl ring can dictate the precise orientation of the molecule within a binding site, making stereochemistry a critical factor in derivative design.

The ester group of this compound is susceptible to hydrolysis by esterases in the body, which can affect the compound's metabolic stability and duration of action. Investigating different ester moieties is a common strategy to modulate these properties.

Replacing the cyclohexyl ester with other alkyl esters (e.g., methyl, ethyl, tert-butyl) can alter the rate of hydrolysis and the lipophilicity of the molecule. For instance, bulkier alkyl groups may sterically hinder esterase activity, leading to a longer half-life. The synthesis of various alkyl esters of pyrrole-2-carboxylic acid has been reported, providing a basis for such investigations. beilstein-journals.orgresearchgate.net

The introduction of aryl esters can introduce additional electronic and steric features. The aromatic ring of an aryl ester can participate in π-stacking interactions within a protein binding site, potentially enhancing affinity. The synthesis of derivatives with different ester groups is a well-established practice in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. mdpi.com In some biosynthetic pathways, pyrrole-2-carboxylate moieties are found in ester linkages to sugar molecules, suggesting the natural occurrence and importance of varied ester forms. researchgate.net

| Ester Moiety | Potential Impact | Reference |

| Simple Alkyl (e.g., methyl, ethyl) | Modulates lipophilicity and rate of hydrolysis. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Bulky Alkyl (e.g., tert-butyl) | May increase metabolic stability by sterically hindering esterases. | |

| Aryl | Can introduce π-stacking interactions and alter electronic properties. mdpi.com | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements in Pyrrole Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemical entities with improved properties. nih.govu-strasbg.frscispace.com These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that have similar biological activities but different chemical structures. nih.gov

In the context of pyrrole chemistry, scaffold hopping could involve replacing the pyrrole ring with other five-membered heterocycles like imidazole, triazole, or thiazole. acs.org This can lead to compounds with different physicochemical properties, such as solubility and metabolic stability, while retaining the desired biological activity. acs.org For example, in the development of cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles were successfully used as bioisosteres for a 1,5-diarylpyrazole motif. acs.org

Conformational Analysis and its Implications for Molecular Interactions

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For derivatives of 2-acylpyrrole, including this compound, theoretical calculations and crystal structure data indicate that the carbonyl group generally lies in the same plane as the pyrrole ring. longdom.org This planarity facilitates the formation of centrosymmetric dimers through two equivalent N-H···O=C hydrogen bonds, a structural motif that can influence molecular recognition and binding. longdom.org

Studies on 2-acylpyrroles have identified two primary stable rotameric forms: syn and anti-conformers. longdom.org The syn-conformation, where the carbonyl group and the pyrrole nitrogen are on the same side of the C-C bond, is often stabilized by the formation of these cyclic dimers. longdom.org For pyrrole-2-carbaldehyde, theoretical calculations have shown the planar syn-conformation to be significantly more stable than the anti structure, suggesting strong conjugative interactions between the pyrrole ring and the carbonyl group. longdom.org Similarly, pyrrole-2-carboxylic acid and its N-methyl derivative predominantly exist in the more stable syn conformation in solution. longdom.org

The nature of the substituent groups on the pyrrole ring and the carboxamide nitrogen significantly impacts the molecule's conformational properties and, consequently, its biological activity. In a series of tetrasubstituted pyrrole (TSP) derivatives designed as anticancer agents, in-depth conformational analysis was performed using both force-field and quantum mechanical methods. mdpi.com This analysis revealed that structural modifications influence the conformational space accessible to the molecules. mdpi.com For instance, the analysis of TSP derivatives showed two parallel sets of specular conformers for each compound, which are conformational enantiomers with the same energy but opposite torsion angles. mdpi.com

In the context of designing inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), the cyclohexyl group of a pyrrole-2-carboxamide analog was found to occupy a specific pocket (S5) in the binding site. nih.gov Structure-activity relationship (SAR) studies demonstrated that replacing the cyclohexyl group with larger, bulky groups like adamantyl significantly increased potency, whereas smaller or aromatic groups led to a substantial loss of activity. nih.gov This indicates that the size and shape of the substituent at this position are critical for optimal interaction with the target, and the cyclohexyl group provides a suitable hydrophobic feature for this pocket. nih.gov

Pharmacophore Modeling in Pyrrole-2-carboxamide and Related Series

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. This approach is instrumental in designing new, potent ligands.

For pyrrole-2-carboxamide series targeting MmpL3, a pharmacophore model was developed based on the crystal structure of the target protein. nih.gov This model successfully mapped the key features of the lead compounds. For example, in a designed inhibitor, the cyclohexyl group corresponded to a hydrophobic (H) feature, the carbonyl group to a hydrogen bond acceptor (HBA) feature, and a 2,4-dichlorophenyl group to a ring aromatic (RA) feature. nih.gov This model guided the design of new analogs with improved activity. nih.gov

Similarly, in the development of tetrasubstituted pyrrole derivatives as anticancer agents, pharmacophore modeling identified three aromatic rings as key features that mimic the side chains of hydrophobic residues in an α-helix, enabling the disruption of protein-protein interactions (PPIs). mdpi.com A reinvestigation of this pharmacophore using Density Functional Theory (DFT) calculations confirmed that the aromatic substituents on the pyrrole core could mimic the hydrophobic "hot-spot" residues of coiled-coil structures. mdpi.com

Identification of Essential Pharmacophoric Features for Target Recognition

The identification of specific pharmacophoric features is the cornerstone of rational drug design. For pyrrole-based compounds, these features often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the pyrrole-2-carboxamide series of MmpL3 inhibitors, the hydrogens on the pyrrole and carboxamide moieties were found to be crucial for potency. nih.gov Docking studies revealed that replacing the pyrrole hydrogen with a methyl group resulted in the loss of a critical hydrogen bond with the target protein. nih.gov When both the pyrrole and amide hydrogens were replaced, all hydrogen bonding was eliminated, leading to a complete loss of activity, demonstrating that these N-H groups act as essential hydrogen bond donors. nih.gov

The essential pharmacophoric features for a series of pyrrole-2-carboxamide MmpL3 inhibitors are summarized in the table below. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Target Interaction |

| Ring Aromatic (RA) | 2,4-dichlorophenyl group | Occupies S3 pocket; aromatic/hydrophobic interaction. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl group | Forms hydrogen bond with the target protein. |

| Hydrophobic (H) | Cyclohexyl group | Occupies S5 pocket; provides necessary bulk and hydrophobicity. |

| Hydrogen Bond Donor | Pyrrole N-H | Forms critical hydrogen bond with the target. |

| Hydrogen Bond Donor | Amide N-H | Forms critical hydrogen bond with the target. |

For pyrrole derivatives designed as multi-target agents for Alzheimer's disease, a π–π stacking interaction between the pyrrole core and a tryptophan residue (Trp286) in the acetylcholinesterase (AChE) active site was identified as a key interaction. mdpi.com Furthermore, hydrogen bonds formed by a hydrazide moiety and an ethyl ester group with serine (Ser293) and phenylalanine (Phe295) residues, respectively, were deemed important for stable complex formation. mdpi.com

In another study focusing on pyrrolo[2,3-d]pyrimidines as VEGFR-2 inhibitors, docking studies confirmed that a hydrogen bond between the free NH of the pyrrole ring and the backbone carbonyl of a methionine residue (Met793) was a crucial contact for binding. nih.gov

These examples underscore a common theme in the medicinal chemistry of pyrrole derivatives: the pyrrole N-H often serves as a critical hydrogen bond donor, while various substituents are strategically placed to engage in hydrophobic and aromatic interactions within the target's binding site. The specific combination and spatial arrangement of these features define the pharmacophore for a given biological target.

Mechanistic Investigations of Cyclohexyl 1h Pyrrole 2 Carboxylate Interactions Excluding Biological Outcomes

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Tyrosinase)

The inhibitory potential of pyrrole-based compounds against tyrosinase, a key copper-containing enzyme, has been a subject of significant research. While direct kinetic studies on Cyclohexyl 1H-pyrrole-2-carboxylate are not extensively detailed, the mechanistic action can be inferred from studies on closely related pyrrole (B145914) derivatives. Research into various inhibitors has revealed several mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.netnih.govmdpi.com

Kinetic analysis of analogous compounds, such as certain 2-cyanopyrrole derivatives, demonstrates that their interaction with tyrosinase is both reversible and follows a mixed-type inhibition model. nih.gov This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov In such a mechanism, the inhibitor does not compete directly with the substrate for the active site in all instances, suggesting the presence of a secondary, or allosteric, binding site. researchgate.net Molecular docking studies on these related pyrrole inhibitors have identified key interactions within the enzyme's active site, including π-π stacking with histidine residues (e.g., His263) and hydrophobic interactions with various amino acid residues like Val283 and Phe264. nih.govfrontiersin.org A crucial interaction involves the inhibitor's cyano group chelating the dicopper ions at the core of the tyrosinase active site. nih.govfrontiersin.org

| Parameter | Description | Finding for Analog | Reference |

|---|---|---|---|

| Inhibition Type | Describes how the inhibitor binds to the enzyme and enzyme-substrate complex. | Mixed-type | nih.gov |

| Reversibility | Indicates whether the inhibitor binds covalently (irreversible) or non-covalently (reversible). | Reversible | nih.govnih.gov |

| Key Interaction | Primary molecular force or bond responsible for inhibition. | Metal-ligand interaction with copper ions in the active site. | nih.govfrontiersin.org |

Molecular Interactions with Biological Targets (e.g., Mycobacterial Membrane Proteins)

The pyrrole-2-carboxamide scaffold, a close structural relative of this compound, has been identified as a potent inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in mycobacteria responsible for translocating mycolic acid precursors, making it a critical target. nih.govchemrxiv.org

Structure-guided design and molecular docking studies have elucidated the binding mode of pyrrole-2-carboxamide derivatives within the MmpL3 transporter pocket. nih.govrsc.org The binding site is characterized by several subsites (S3, S4, and S5). In the predicted binding model, the different moieties of the inhibitor occupy these distinct pockets. The cyclohexyl group, which is present in the title compound, specifically occupies the hydrophobic S5 pocket. The core pyrrole-2-carboxamide scaffold fits into the S4 pocket, where it is positioned to form crucial hydrogen bonds with key amino acid residues, namely Asp645 and Tyr646. nih.gov The N-H group of the pyrrole ring is considered essential for forming one of these hydrogen bonds, as its replacement leads to a significant reduction in activity. nih.govmdpi.com

| Inhibitor Moiety | Binding Sub-pocket | Interacting Residues | Key Intermolecular Force | Reference |

|---|---|---|---|---|

| Cyclohexyl Group | S5 | Not specified | Hydrophobic Interaction | nih.gov |

| Pyrrole-2-carboxamide | S4 | Asp645, Tyr646 | Hydrogen Bonds | nih.gov |

| Aromatic Head Group | S3 | Not specified | Hydrophobic/Aromatic Interaction | nih.gov |

Studies on Quorum Sensing Inhibition Mechanisms at a Molecular Level

The parent molecule, 1H-pyrrole-2-carboxylic acid, has been identified as an inhibitor of quorum sensing (QS) systems, particularly in the pathogen Pseudomonas aeruginosa. frontiersin.orgnih.gov Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. mdpi.com Inhibiting this system is a promising strategy to disarm pathogens without exerting bactericidal pressure that can lead to resistance. nih.govfrontiersin.org

At a molecular level, 1H-pyrrole-2-carboxylic acid has been shown to significantly suppress the expression of key genes within the major QS regulatory circuits of P. aeruginosa. frontiersin.org This includes genes in the las, rhl, and pqs systems. By downregulating these transcriptional regulators (lasR, rhlR, pqsR) and the synthases that produce the signaling molecules (lasI, rhlI, pqsA), the compound effectively disrupts the entire signaling cascade. frontiersin.org This disruption occurs without affecting the viability or growth of the bacteria, indicating a specific anti-virulence mechanism rather than a general antimicrobial one. frontiersin.org The inhibition of these genes leads to a downstream reduction in the production of various virulence factors, including elastase, protease, and pyocyanin. frontiersin.org

| QS System | Target Gene | Function | Observed Effect | Reference |

|---|---|---|---|---|

| Las | lasI | Autoinducer synthase | 80% expression inhibition | frontiersin.org |

| lasR | Transcriptional regulator | 87% expression inhibition | frontiersin.org | |

| lasA | Virulence factor | 88% expression inhibition | frontiersin.org | |

| lasB | Elastase gene | 92% expression inhibition | frontiersin.org | |

| Rhl | rhlI | Autoinducer synthase | 69% expression inhibition | frontiersin.org |

| rhlR | Transcriptional regulator | 89% expression inhibition | frontiersin.org | |

| Pqs | pqsA | Signal molecule synthesis | 97% expression inhibition | frontiersin.org |

| pqsR | Transcriptional regulator | 78% expression inhibition | frontiersin.org |

Compound Reference Table

| Compound Name | Chemical Class |

|---|---|

| This compound | Pyrrole-2-carboxylate Ester |

| 1H-pyrrole-2-carboxylic acid | Pyrrole Carboxylic Acid |

| Pyrrole-2-carboxamide | Pyrrole Carboxamide |

| 2-cyanopyrrole | Nitrile-substituted Pyrrole |

| Kojic acid | Pyrone |

| Pyocyanin | Phenazine |

| Elastase | Serine Protease |

Emerging Research Directions and Potential Areas of Investigation for Cyclohexyl 1h Pyrrole 2 Carboxylate

A Key Player in Medicinal Chemistry

The pyrrole (B145914) scaffold is a fundamental component of many biologically active molecules, making it a valuable tool in drug design and development. researchgate.netnih.gov Cyclohexyl 1H-pyrrole-2-carboxylate, in particular, serves as a crucial building block in the creation of advanced medicinal chemistry scaffolds.

Scaffolds for Enzyme Modulation

Pyrrole esters are increasingly utilized as foundational structures for developing enzyme modulators. nih.gov The pyrrole-2-carboxamide scaffold, a close relative of this compound, has been instrumental in designing inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for anti-tuberculosis therapies. nih.gov Structure-activity relationship (SAR) studies have revealed that bulky substituents, such as a cyclohexyl group, on the carboxamide can significantly enhance anti-TB activity. nih.gov

In a similar vein, pyrrolone derivatives featuring a cyclohexyl group have been investigated as allosteric modulators for chemokine receptors CCR1 and CCR2. acs.org These receptors are implicated in inflammatory responses, and their modulation presents a therapeutic strategy for various diseases. The cyclohexyl moiety in these compounds interacts with hydrophobic subpockets in the receptors, influencing binding affinity and selectivity. acs.org

Furthermore, the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as an inhibitor of human N-myristoyltransferase-1 (NMT-1), an enzyme involved in various cellular processes and considered a potential cancer target. nih.gov

Table 1: Examples of Pyrrole-based Enzyme Modulators

| Scaffold/Compound | Target Enzyme/Receptor | Therapeutic Area | Key Structural Feature |

| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Tuberculosis | Cyclohexyl group enhancing potency nih.gov |

| Pyrrolone derivatives | Chemokine Receptors CCR1 and CCR2 | Inflammation | Cyclohexyl group interacting with hydrophobic pockets acs.org |

| Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) | Human N-myristoyltransferase-1 (NMT-1) | Cancer | Cyclohexyl-containing chemotype nih.gov |

| Pyrrolamide-Type Inhibitors | GyrB/ParE | Bacterial Infections | Optimization of pyrrolamide scaffold mdpi.com |

Building Blocks for Complex Natural Products

The synthesis of complex natural products often relies on the use of versatile and readily available building blocks. researchgate.net Pyrrole derivatives, including esters like this compound, are fundamental to constructing the core structures of many natural products. researchgate.netberhamporegirlscollege.ac.in The pyrrole ring is a key structural unit in numerous biologically active natural compounds. google.comsemanticscholar.org

Recent synthetic strategies, such as copper-hydride-catalyzed enyne–nitrile coupling reactions, provide efficient pathways to polysubstituted pyrroles, which can serve as precursors to complex molecules. acs.org These methods offer high regioselectivity and functional group tolerance, making them suitable for the intricate steps of natural product synthesis. acs.org

Expanding Horizons in Materials Science

The unique electronic and structural properties of the pyrrole ring make it a promising candidate for applications in materials science. researchgate.netsmolecule.com Pyrrole-based compounds are being explored for their potential in creating conducting polymers, electrochromic devices, and sensors. researchgate.netrsc.org The versatility of the pyrrole scaffold allows for fine-tuning of its properties through chemical modification, opening up a wide range of possibilities for material design. berhamporegirlscollege.ac.in For instance, pyrrole derivatives are being investigated for their use in organic photovoltaics, field-effect transistors, and biosensing applications. rsc.org

Catalytic Applications and Ligand Design

In the realm of catalysis, pyrrole-containing ligands are being designed for transition metal-catalyzed reactions. researchgate.net The nitrogen atom in the pyrrole ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. Transition metal-catalyzed cycloaddition reactions are widely employed for the synthesis of pyrrole skeletons, offering advantages like regioselectivity and milder reaction conditions. sioc-journal.cn The development of new pyrrole-based ligands could lead to more efficient and selective catalysts for a variety of chemical transformations. sioc-journal.cn

Embracing Green Chemistry in Production

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole esters to develop more sustainable and environmentally friendly processes. researchgate.netgoogle.com Researchers are exploring methods that utilize greener solvents, such as dimethyl carbonate, and continuous flow technologies to reduce waste and energy consumption. rsc.org

Enzymatic synthesis is another promising green alternative to traditional chemical methods for producing pyrrole esters. nih.gov Biocatalytic approaches offer high selectivity, milder reaction conditions, and the potential for reusable catalysts. nih.gov For example, lipase-catalyzed transesterification has been successfully used to synthesize various pyrrole esters. nih.gov

Table 2: Green Chemistry Approaches in Pyrrole Ester Synthesis

| Method | Green Chemistry Principle | Advantages |

| Continuous Flow Ring-Closing Metathesis | Process Intensification, Greener Solvents | Reduced reaction time, efficient scale-up rsc.org |

| Enzymatic Synthesis (e.g., Lipase Catalysis) | Use of Renewable Feedstocks, Catalysis | High selectivity, mild conditions, reusability nih.gov |

| Ultrasound-Assisted Synthesis | Energy Efficiency | Reduced reaction times semanticscholar.org |

Future Perspectives in Pyrrole Ester Research

The future of research on pyrrole esters like this compound is bright, with numerous avenues for exploration. The development of novel synthetic methods, including photochemical and electrochemical approaches, will continue to provide access to a wider range of substituted pyrroles with diverse functionalities. rsc.org

Further investigations into the biological activities of these compounds are likely to uncover new therapeutic applications. nih.govmdpi.com Moreover, the exploration of their properties in materials science could lead to the development of innovative functional materials. thieme-connect.de As our understanding of the structure-property relationships of pyrrole derivatives deepens, so too will our ability to design and synthesize novel compounds with tailored functions for a variety of applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the crystal structure of Cyclohexyl 1H-pyrrole-2-carboxylate?